6-CM-H2Dcfda

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

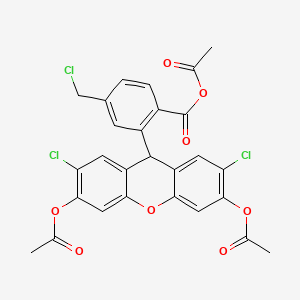

6-CM-H2DCFDA is a member of the class of xanthenes that is the acetic anhydride of dihydrofluorescein diacetate carrying additional chloro substituents at positions 2 and 7 as well as a chloromethyl substituent para to the anhydride function. It is an acetate ester, an acyclic carboxylic anhydride, an organochlorine compound and a member of xanthenes. It derives from a fluorescein.

Applications De Recherche Scientifique

Probing Respiratory Burst Activity in Phagocytes

6-CM-H2Dcfda, also known as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), is a fluorogenic probe extensively used to detect cellular production of reactive oxygen species (ROS), notably during the respiratory burst in granulocytes and mononuclear phagocytes. This process involves the de-acetylation of H2DCFDA by cellular esterases to form 2',7'-dichlorodihydrofluorescein (H2DCF), which is sensitive to oxidants. However, it's noteworthy that not all cell types have enough esterase activity for accurate ROS measurement with H2DCFDA. In a study by Brubacher and Bols (2001), chemically de-acetylated H2DCF was utilized to assess respiratory burst in rainbow trout macrophages, demonstrating the potential for H2DCF over H2DCFDA in quantifying ROS production in specific cells (Brubacher & Bols, 2001).

Localized Reactive Oxygen Species Formation in Fibroblasts

In research conducted by King and Oh (2004), this compound was employed for spatially precise generation of ROS in cells and tissues through two-photon excitation (2PE). The study highlighted how irradiated human fibroblasts treated with this compound exhibited a significant increase in fluorescence, indicating ROS formation. This method proves beneficial in localizing ROS formation in cell monolayers and tissue equivalents, which could be instrumental in understanding tissue responses to ROS and potentially in photodynamic therapy applications (King & Oh, 2004).

Antioxidant Capacity in Monocyte-Derived Dendritic Cells

This compound also plays a crucial role in assessing cellular antioxidant capacities. In a study focused on dendritic cells (DCs) and monocytes exposed to oxidative stress, this probe was used to observe ROS. The findings revealed that monocyte-derived DCs exhibit a higher intracellular antioxidant capacity compared to monocytes, making them more resilient to oxidative stress. The study underlined the importance of PRDX2, an enzyme that reduces hydrogen peroxide and lipid peroxides, in neutralizing ROS in these cells (Van Brussel et al., 2012).

Intracellular Antioxidant Activity in Colon Epithelium

This compound has also been used to investigate the intracellular antioxidant activity of hydroxytyrosol, a potent phenolic compound, directly on the colon epithelium. The study used rat colon explants and applied in situ confocal microscopy with this compound as the ROS-sensitive fluorescent probe. The results showcased hydroxytyrosol's ability to significantly reduce basal ROS production in colonocytes and exert a protective antioxidant effect under pro-oxidant conditions, highlighting the potential of hydroxytyrosol as a functional food ingredient for intestinal mucosa protection against oxidative stress (Giordano et al., 2020).

Propriétés

Formule moléculaire |

C27H19Cl3O8 |

|---|---|

Poids moléculaire |

577.8 g/mol |

Nom IUPAC |

acetyl 4-(chloromethyl)-2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate |

InChI |

InChI=1S/C27H19Cl3O8/c1-12(31)35-24-9-22-18(7-20(24)29)26(19-8-21(30)25(36-13(2)32)10-23(19)38-22)17-6-15(11-28)4-5-16(17)27(34)37-14(3)33/h4-10,26H,11H2,1-3H3 |

Clé InChI |

VTCFEPXKEHCPGA-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=CC(=C4)CCl)C(=O)OC(=O)C)Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)

![(2aR,4S,4aS,6R,9S,11R,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2](/img/structure/B1261087.png)

![(9R,10S,13S,14R,16R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1261097.png)